1-(2-butoxy-5-tert-butylbenzenesulfonyl)-1H-1,2,3-benzotriazole
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Overview
Description
1-(2-butoxy-5-tert-butylbenzenesulfonyl)-1H-1,2,3-benzotriazole is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzotriazole ring, a butoxy group, and a tert-butylbenzenesulfonyl group. It is used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-butoxy-5-tert-butylbenzenesulfonyl)-1H-1,2,3-benzotriazole typically involves multiple steps, starting with the preparation of the benzotriazole ring. The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with nitrous acid. The butoxy group is introduced through an etherification reaction, while the tert-butylbenzenesulfonyl group is added via a sulfonylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(2-butoxy-5-tert-butylbenzenesulfonyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy or tert-butylbenzenesulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-butoxy-5-tert-butylbenzenesulfonyl)-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-butoxy-5-tert-butylbenzenesulfonyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The benzotriazole ring can interact with metal ions, inhibiting their catalytic activity. The sulfonyl group can form strong hydrogen bonds with biological molecules, affecting their function. These interactions can lead to the inhibition of enzymes or the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-butoxy-5-tert-butylbenzenesulfonyl)-1H-imidazole
- 1-(2-butoxy-5-tert-butylbenzenesulfonyl)-1H-pyrazole
Uniqueness
1-(2-butoxy-5-tert-butylbenzenesulfonyl)-1H-1,2,3-benzotriazole is unique due to the presence of the benzotriazole ring, which imparts distinct chemical properties compared to imidazole or pyrazole derivatives. The combination of the butoxy and tert-butylbenzenesulfonyl groups further enhances its stability and reactivity, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C20H25N3O3S |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
1-(2-butoxy-5-tert-butylphenyl)sulfonylbenzotriazole |
InChI |
InChI=1S/C20H25N3O3S/c1-5-6-13-26-18-12-11-15(20(2,3)4)14-19(18)27(24,25)23-17-10-8-7-9-16(17)21-22-23/h7-12,14H,5-6,13H2,1-4H3 |
InChI Key |
UFRIODRQKMZGKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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